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molecular formula C16H18N2O3S B275255 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine

4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine

Cat. No. B275255
M. Wt: 318.4 g/mol
InChI Key: ZKNAJIDQCBWYJC-UHFFFAOYSA-N
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Patent
US07517991B2

Procedure details

To a suspension of 4-aminocarbonylpiperidine (12.8 g, 100 mmol) in dry tetrahydrofuran (250 μL) containing triethylamine (20.2 g, 200 mmol) stirring at room temperature under argon, was added 1-naphthalenesulfonyl chloride (25 g, 110 mmol). After 16 h the solvent was evaporated under vacuum, and a solution of 25% methanol in diethyl ether (250 mL) was added to the residue. The resulting mixture was stirred for 2 h before the solid was filtered. The solid was washed with diethyl ether (50 mL twice), then water (50 mL twice), followed by diethyl ether (50 mL twice) again before drying under vacuum. This provided 4-aminocarbonyl-1-(1-naphthylsulfonyl)piperidine (27.9 g, 88% yield) as a white solid.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
250 μL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)=[O:3].C(N(CC)CC)C.[C:17]1([S:27](Cl)(=[O:29])=[O:28])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1>O1CCCC1>[NH2:1][C:2]([CH:4]1[CH2:9][CH2:8][N:7]([S:27]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:20]=[CH:19][CH:18]=2)(=[O:29])=[O:28])[CH2:6][CH2:5]1)=[O:3]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
NC(=O)C1CCNCC1
Name
Quantity
250 μL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 h the solvent was evaporated under vacuum
Duration
16 h
ADDITION
Type
ADDITION
Details
a solution of 25% methanol in diethyl ether (250 mL) was added to the residue
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 h before the solid
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The solid was washed with diethyl ether (50 mL twice), then water (50 mL twice),
CUSTOM
Type
CUSTOM
Details
before drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC(=O)C1CCN(CC1)S(=O)(=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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